1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various scientific fields, particularly in chemistry, biology, and medicine. The compound features a diazabicyclo[3.2.1]octane core, which is a common motif in many biologically active molecules. Its full IUPAC name is methyl (2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate, and it has a molecular formula of C30H36N4O8 with a molecular weight of 580.6 g/mol .
This compound can be sourced from various chemical suppliers and is classified under organic compounds with significant biological activity. It has been studied extensively for its potential therapeutic applications and its role as a building block in organic synthesis .
The synthesis of 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- typically involves several key steps:
Technical details regarding specific reagents and conditions are critical for achieving high yields during synthesis .
The molecular structure of 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid features a bicyclic framework with the following characteristics:
1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions including:
Technical details about reaction conditions and expected products are crucial for understanding the reactivity of this compound .
The mechanism of action for 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid primarily involves its interaction with specific molecular targets:
By inhibiting β-lactamase enzymes, this compound plays a significant role in combating antibiotic resistance in bacteria, making it a valuable candidate for therapeutic applications against bacterial infections .
The physical properties of 1,6-Diazabicyclo[3.2.1]octane include:
Chemical properties include:
Relevant data regarding solubility and stability are essential for practical applications in laboratory settings .
The applications of 1,6-Diazabicyclo[3.2.1]octane include:
This compound's versatility makes it an important subject of study in various scientific disciplines .
The emergence of β-lactamase-mediated antibiotic resistance necessitated novel inhibitors that evade hydrolytic mechanisms targeting traditional β-lactam rings. This led to the strategic development of diazabicyclooctanes—non-β-lactam scaffolds capable of irreversibly inhibiting diverse β-lactamase classes. The core structure, exemplified by (1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (CAS 1174020-25-7), represents a breakthrough in inhibitor design. Unlike early inhibitors like clavulanic acid (a β-lactam itself), this scaffold features a compact, rigid bicyclic system with a carboxamide or carboxylic acid moiety at C2 and an electrophilic carbonyl at C7. These features enable potent, broad-spectrum activity against Ambler classes A, C, and some D β-lactamases [4] [7].
Key milestones include the discovery that 6-(benzyloxy) substitution (e.g., in avibactam intermediates) enhances penetration through bacterial membranes while maintaining affinity for serine-active sites. The synthesis route via coupling reagents like EDCI/HOBt—demonstrated in the conversion of the carboxylic acid (C14H16N2O4, MW 276.29) to its carboxamide derivative (C14H17N3O3, MW 275.3)—underpins scalable production of pharmacologically active variants [6]. This synthetic accessibility accelerated preclinical evaluation, positioning diazabicyclooctanes as pivotal next-generation inhibitors.
Table 1: Evolution of Key β-Lactamase Inhibitors
Inhibitor Generation | Representative Compound | Core Scaffold Type | Mechanistic Advance |
---|---|---|---|
First (1970s-80s) | Clavulanic acid | β-Lactam | Irreversible inhibition via acyl-enzyme |
Second (1990s) | Tazobactam | Penicillin-derived | Improved stability vs. class C enzymes |
Third (2010s+) | Diazabicyclooctane derivatives | Non-β-lactam | Reversible covalent inhibition; broader spectrum |
The 1,6-diazabicyclo[3.2.1]octane core disrupts resistance through three synergistic mechanisms:
The 6-(phenylmethoxy) group (benzyloxy) is critical for membrane permeation, as its hydrophobicity enhances uptake in Gram-negative bacteria. Modifications here, such as replacing phenyl with heteroaryl groups, retain activity while optimizing pharmacokinetics [4].
Stereochemistry dictates the spatial orientation required for precise β-lactamase engagement. The (1R,2S,5R) configuration—specified in key intermediates like avibactam impurities—positions the C2-carboxamide/carboxylate and C6-ether bonds at optimal angles for catalytic serine nucleophilic attack. Evidence confirms that stereoisomeric impurities (e.g., (1S,2R,5S) forms) exhibit >90% loss of inhibitory potency due to misalignment within the enzyme’s oxyanion hole [6] [7].
Synthetic routes enforce this specificity:
Table 2: Impact of Stereochemistry on Inhibitor Properties
Stereoisomer | Relative β-Lactamase Inhibition (%) | Key Molecular Interactions | Synthetic Accessibility |
---|---|---|---|
(1R,2S,5R) (Active) | 100% (Reference) | Optimal H-bonding to Ser70/Thr235; correct carbonyl orientation | Requires chiral control steps |
(1S,2R,5S) | <10% | Disrupted H-bond network; misaligned electrophile | Easier but inactive |
meso-forms | ~15–20% | Partial active site fit; inefficient acylation | Moderate yield |
The carboxamide variant (C14H17N3O3) shows enhanced solubility over the carboxylic acid analog while maintaining configuration-dependent activity. This illustrates how stereochemistry enables functional group optimization without compromising target engagement [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: